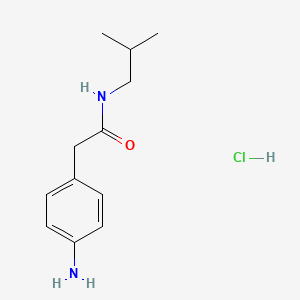![molecular formula C11H18O3 B13004757 Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13004757.png)
Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-hydroxybicyclo[321]octane-3-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its bicyclo[321]octane framework, which is a common motif in many biologically active natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate typically involves the use of intramolecular Diels-Alder reactions. For instance, the commercially available monoterpene carvone can be efficiently converted into the bicyclo[3.2.1]octane system through an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes involving Diels-Alder reactions and subsequent functional group modifications are scalable and can be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxy group allows for oxidation reactions, while the carboxylate group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Its derivatives have potential therapeutic applications, including anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate involves its interaction with various molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and derivative used.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.2.1]octane: A simpler analog without the hydroxy and carboxylate groups.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic framework and is a core structure in tropane alkaloids.
Bicyclo[3.3.1]nonane: A related bicyclic system with different ring sizes.
Uniqueness: Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate is unique due to the presence of both hydroxy and carboxylate functional groups, which enhance its reactivity and potential for diverse applications. Its rigid bicyclic structure also contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H18O3 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)9-5-7-3-4-8(6-9)10(7)12/h7-10,12H,2-6H2,1H3 |
InChI-Schlüssel |
QTYBQEOKMHHGTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2CCC(C1)C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


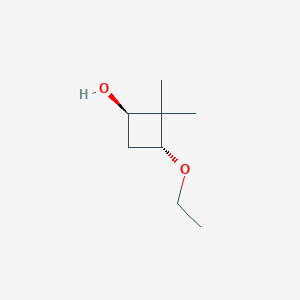
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13004681.png)
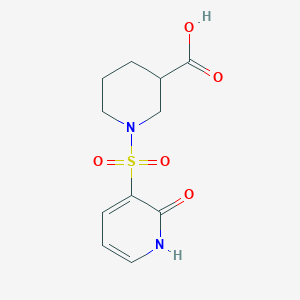
![4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B13004687.png)

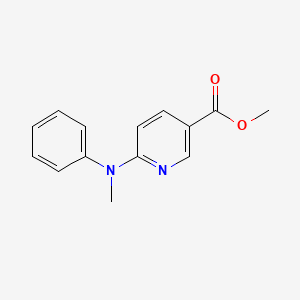
![Benzyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13004703.png)
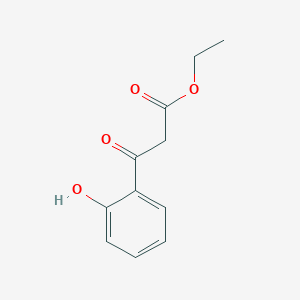
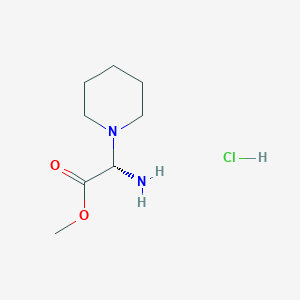
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004715.png)
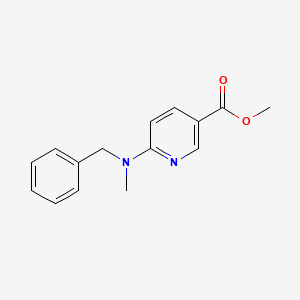

![potassium 2-{2,5-dimethyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidin-4-yl}acetate](/img/structure/B13004744.png)
